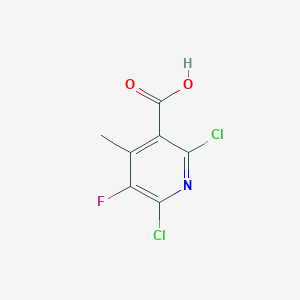

2,6-二氯-5-氟-4-甲基吡啶-3-羧酸

描述

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyridine carboxylic acids. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a carboxylic acid group and other functional groups. The specific substitutions on the pyridine ring in this compound include chlorine, fluorine, and a methyl group, which influence its chemical behavior and applications.

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex due to the need for regioselective reactions. For instance, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a related compound, from 2,6-dichloro-3-trifluoromethylpyridine, involves a regioselective reaction with a nitrogen nucleophile and subsequent conversion of the trifluoromethyl group into a methoxycarbonyl group . This process demonstrates the potential for synthesizing various substituted pyridine derivatives, including those with chloro, fluoro, and methyl groups, which could be applied to the synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and potential applications. For example, 2-methylpyridine-3,5-dicarboxylic acid, a structurally related compound, has been characterized by IR and 1H NMR spectroscopy, confirming its symmetrical structure . This structural information is essential for understanding the reactivity and coordination behavior of such compounds, which could be extrapolated to the analysis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid.

Chemical Reactions Analysis

Pyridine carboxylic acids can undergo various chemical reactions, including oxidation and coordination with metals. The accidental preparation of 2-methylpyridine-3,5-dicarboxylic acid from 2,3,5-trimethylpyridine via KMnO4 oxidation indicates the susceptibility of methylated pyridines to oxidative conditions, which could be relevant for the chemical reactions of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid. Additionally, the ability to form coordinate polymers suggests potential reactivity pathways for this compound in the presence of suitable metal ions.

Physical and Chemical Properties Analysis

While the provided papers do not directly describe the physical and chemical properties of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, they do offer insights into the properties of related compounds. The presence of electron-withdrawing groups such as chloro and fluoro on the pyridine ring can affect the acidity of the carboxylic acid group and the overall stability of the molecule. The methyl group can contribute to the hydrophobic character of the compound. These properties are important for the solubility, reactivity, and potential applications of the compound in various chemical contexts.

科学研究应用

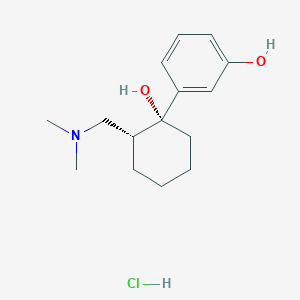

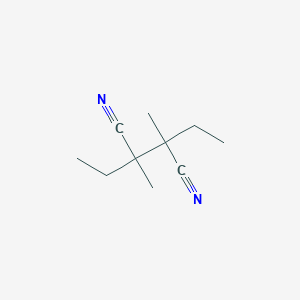

合成优化

报道了一种改进的制备2,6-二氯-5-氟-4-甲基吡啶-3-羧酸的过程,其中涉及乙酸乙酯、氟乙酸乙酯和氰乙酰胺的特定反应序列,随后与氯化亚磷和五氯化磷反应,最终产率为43.7% (L. Fang, 2008)。

化学性质和应用

研究合成具有潜在生物医药应用的化合物已经利用了类似的吡啶羧酸。例如,一项关于合成7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸的研究,这是抗癌药物的重要中间体,展示了吡啶羧酸在制药化学中的多功能性 (Jianqing Zhang et al., 2019)。

方法学进展

另一项研究突出了5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸的高效合成,强调了类似化合物在受体拮抗剂开发中的作用 (Y. Hirokawa et al., 2000)。

新型合成方法

研究还集中在创新的合成方法,例如利用硅基介导反应促进吡啶中卤/卤置换,突显了为研究和药物开发创造新化学实体的潜力 (M. Schlosser & F. Cottet, 2002)。

交叉偶联反应

硼酸与二卤杂环化合物的交叉偶联反应,包括2,6-二氯烟酸,显示了取代烟酸的区域选择性产物。这项研究强调了这类化合物在促进选择性化学转化中的重要性 (I. Houpis et al., 2010)。

属性

IUPAC Name |

2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c1-2-3(7(12)13)5(8)11-6(9)4(2)10/h1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACZOIOUVVFGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568692 | |

| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

CAS RN |

132195-42-7 | |

| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

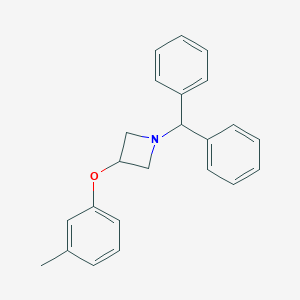

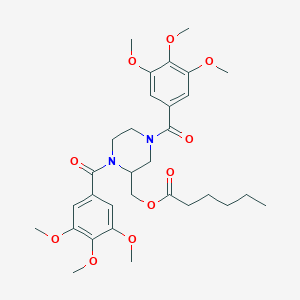

Synthesis routes and methods I

Procedure details

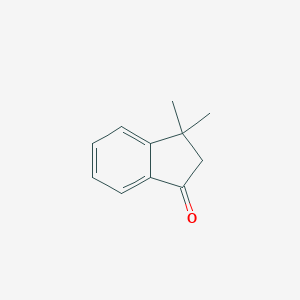

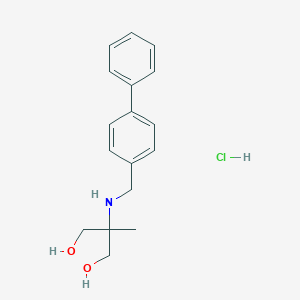

Synthesis routes and methods II

Procedure details

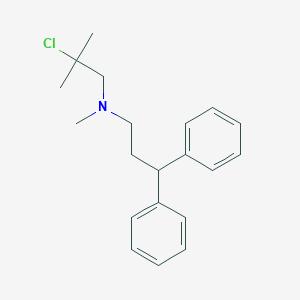

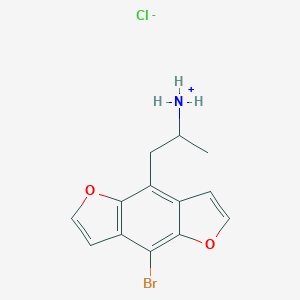

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。